molecular formula C19H14F3N5O2 B3489135 5-(3,4-dimethylphenyl)-N-3-isoxazolyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(3,4-dimethylphenyl)-N-3-isoxazolyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3489135
M. Wt: 401.3 g/mol
InChI Key: HCDDDICJEUHERM-UHFFFAOYSA-N
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Description

This compound belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . It is a part of a new set of small molecules that have been designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR data (DMSO-d6): δ 2.72 (s, 3H, Ar-CH3), 7.24 (s, 2H, -NH2), 7.61 (s, 1H, Ar-H), 8.01 (s, 1H, Ar-H) 8.77 (s, 1H, Ar-H); 13C NMR data (DMSO-d6): δ 24.4, 72.1, 81.4, 110.7, 113.1, 114.0, 138.8, 144.5, 147.3, 151.1, 153.9, 165.2 .


Chemical Reactions Analysis

The chemical reactions of this compound are mainly related to its anticancer activity. It has been found that this compound showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, it is a yellow solid with a melting point of 333–335 °C .

Mechanism of Action

The mechanism of action of this compound is related to its inhibitory activity against CDK2/cyclin A2. It has been found that this compound exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Future Directions

The future directions for this compound are mainly related to its potential as an anticancer agent. Due to its significant inhibitory activity against CDK2/cyclin A2, it could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-N-(1,2-oxazol-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O2/c1-10-3-4-12(7-11(10)2)13-8-15(19(20,21)22)27-17(23-13)9-14(25-27)18(28)24-16-5-6-29-26-16/h3-9H,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDDDICJEUHERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=NOC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,4-dimethylphenyl)-N-3-isoxazolyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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5-(3,4-dimethylphenyl)-N-3-isoxazolyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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5-(3,4-dimethylphenyl)-N-3-isoxazolyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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5-(3,4-dimethylphenyl)-N-3-isoxazolyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
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5-(3,4-dimethylphenyl)-N-3-isoxazolyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
5-(3,4-dimethylphenyl)-N-3-isoxazolyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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